N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC15761243
Molecular Formula: C11H12FN3
Molecular Weight: 205.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FN3 |
|---|---|
| Molecular Weight | 205.23 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12FN3/c1-15-6-5-11(14-15)13-8-9-3-2-4-10(12)7-9/h2-7H,8H2,1H3,(H,13,14) |
| Standard InChI Key | VZWNOEMXRCCMDH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CC(=N1)NCC2=CC(=CC=C2)F |
Introduction
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine is a complex organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds characterized by the presence of two nitrogen atoms at positions 1 and 2. This specific compound features a fluorophenyl group, which enhances its lipophilicity and may influence its biological activity.
Synthesis and Chemical Reactions
The synthesis of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine typically involves several steps, including reactions typical of amines and aromatic compounds. Common reactions include:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or neutral medium |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
| Substitution | Benzyl halides | Presence of a base |
These reactions are valuable in synthetic chemistry, particularly in drug development and material science.
Biological Activity
Research indicates that N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine exhibits significant biological activity, including:
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Antimicrobial: Potential activity against various microorganisms.
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Antifungal: May exhibit efficacy against fungal strains.
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Anticancer: Shows promise in inhibiting cancer cell growth.
The fluorophenyl group may enhance binding affinity to biological targets, potentially improving therapeutic efficacy. Mechanistically, this compound may interact with specific enzymes or receptors, modulating signaling pathways and influencing various biological processes.
Applications and Future Directions
N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine has a variety of applications across different fields, including pharmaceuticals and biotechnology. Studies on interactions involving this compound are crucial for understanding its mechanism of action and potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine | C13H16FN3 | Fluorophenyl group enhances lipophilicity |
| [(3-fluorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine | Not specified | Dual pyrazole structure connected by a methylene bridge |
| 5-(3-fluorophenyl)-N-methyl-1H-pyrazol-3-amine | C10H10FN3 | Contains only one pyrazole ring |
The uniqueness of N-[(3-Fluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine lies in its specific substitution pattern, particularly the fluorophenyl group, which influences its stability, reactivity, and biological activity compared to other pyrazole derivatives.
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